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Compound Name:
YL)hydrazine

CAS No.: 850421-08-8
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Executive Summary

Pyrazine hydrazines are privileged scaffolds in medicinal chemistry, capable of chelating
metals and forming hydrogen bond networks within active sites. The introduction of a bromine
atom—typically at the C-5 position of the pyrazine ring or on the phenyl ring of a hydrazone—
radically alters the physicochemical profile.

Key Takeaway: Bromination consistently enhances lipophilicity (logP) and membrane
permeability, which is critical for antitubercular activity. However, this often comes at the cost of
increased non-specific cytotoxicity. Non-brominated analogs generally exhibit lower toxicity but
require higher concentrations to achieve comparable intracellular accumulation in Gram-
negative bacteria and Mycobacteria.

Chemical Context & The "Bromine Effect"

To understand the biological divergence, we must first isolate the structural consequences of

bromination.

The Physicochemical Shift
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Non-Brominated

Brominated (Br-

Feature . . Biological Impact
(H-Substituted) Substituted)
Brominated analogs
penetrate waxy cell
Lipophilicity (logP) Low to Moderate High walls (e.g., M.

tuberculosis) more

effectively.

Electronic Effect

Neutral Reference

Electron Withdrawing
(-1 effect)

Increases acidity of
the hydrazide -NH-,
potentially
strengthening
hydrogen bonds with

target enzymes.

Steric Bulk

Negligible

Significant (Van der
Waals radius ~1.85 A)

Can fill hydrophobic
pockets in enzymes
like Pantothenate
Synthetase,
enhancing binding

affinity.

Metabolic Stability

Susceptible to

oxidative metabolism

C-Br bond is

metabolically robust

Bromine blocks
specific metabolic soft
spots, prolonging half-

life.

Comparative Biological Activity[1][2][3][4]
A. Antimicrobial & Antitubercular Potency

The most significant divergence appears in antitubercular assays. The pyrazine core is a

known pharmacophore (e.g., Pyrazinamide), but the hydrazine tail and bromine substitution

modulate the spectrum.

Data comparison: M. tuberculosis and S. Typhi

Note: Values derived from recent SAR studies (e.g., Compound 5d series).
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. Activity Metric Performance
Compound Class Target Organism .
(MIC) Analysis
Non-Brominated Weak. Limited by poor
_ M. tuberculosis >0 - 100 . 7P
(Pyrazine-2- penetration into the
_ H37Rv mL _ _
carbohydrazide) gm mycolic acid layer.
Potent. The lipophilic
Br atom facilitates
5-Bromo-substituted M. tuberculosis 6.25-25 passive diffusion
(Analog) H37Rv g/mL across the
mycobacterial cell
wall.
Inactive. Fails to
Non-Brominated ) inhibit growth at
) S. Typhi (MDR) > 50 mg/mL ) )
(Schiff Base) feasible therapeutic
concentrations.
Enhanced. While still
requiring high
Brominated (N-(4- ) concentrations, it
S. Typhi (MDR) 6.25 mg/mL

bromo-phenyl)...)

shows a clear potency
jump over the H-

analog.

*Critical Note on Units: Some literature reports MICs in mg/mL for these derivatives.[1][2] While

bromination improves activity, an MIC of 6.25 mg/mL is considered weak in a clinical context

(ideal leads are < 10

g/mL). Researchers should interpret "potency” claims in these specific papers as relative

improvements within the series, not necessarily clinical candidates.

B. Cytotoxicity & Anticancer Selectivity

Brominated pyrazine hydrazines often act as "double-edged swords." The same lipophilicity

that aids bacterial killing also facilitates entry into mammalian cells, leading to cytotoxicity.

Case Study: Compound BPU (Brominated Pyrazine Urea)
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e Compound: 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyllurea

e Mechanism: Cell cycle arrest in sub-G1 phase; inhibition of MMP-2/MMP-9.

. IC50 (Non-
. IC50 (Brominated . .
Cell Line BPU) Brominated Interpretation
Analog)
Bromination is
4.64 essential for the
. > 50 specific binding
Jurkat (Leukemia) 0.08 ) )
M interaction that
M triggers apoptosis in
Jurkat cells.
9.22
~25 .
. Moderate selectivity
HeLa (Cervical) 0.17 )
M Improvement.
M
The bromine atom
likely engages in
MCF-7 (Breast) Moderate Activity Low Activity halogen bonding with

the target protein

backbone.

Mechanism of Action Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when

modifying the pyrazine hydrazine scaffold.
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Pyrazine Hydrazine Scaffold

Bynthetic Modification

Modification:
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Mechanism: Passive Diffusion Mechanism: Non-specific Membrane Disruption \Mechanism: H-Bond Donor Acidity

Outcome: Increased Outcome: Stronger

Cytotoxicity (Mammalian) Enzyme Binding (Halogen Bond)

Click to download full resolution via product page

Caption: SAR Decision Tree illustrating how bromination drives biological outcomes through
physicochemical changes.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these specific
derivatives.

Protocol A: Synthesis of 5-Bromo-pyrazine-2-
carbohydrazide

This is the key intermediate for brominated derivatives.
» Starting Material: 5-bromo-pyrazine-2-carboxylic acid.
 Esterification:

o Dissolve acid (10 mmol) in absolute methanol (20 mL).
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o Add catalytic conc.

(0.5 mL).

o Reflux for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

o Evaporate solvent, neutralize with

, extract with DCM to yield Methyl 5-bromo-pyrazine-2-carboxylate.

e Hydrazinolysis:

[e]

Dissolve the methyl ester (10 mmol) in Ethanol (15 mL).

(¢]

Add Hydrazine Hydrate (99%, 15 mmol) dropwise at 0°C.

[¢]

Stir at Room Temperature (RT) for 2 hours. (Note: Avoid reflux to prevent bromine
displacement).

[¢]

Filter the precipitate, wash with cold ethanol, and dry.

[e]

Validation: Check melting point and IR (presence of -NH2 doublet at 3200-3300 cm™1).

Protocol B: MIC Determination (Broth Microdilution)

Optimized for lipophilic brominated compounds.

e Preparation: Dissolve compounds in DMSO. Ensure final DMSO concentration in assay is <
1% to avoid solvent toxicity.

e Inoculum: Adjust bacterial culture (S. Typhi or M. tuberculosis) to

CFU/mL.

e Plate Setup:
o Use 96-well plates.

o Serial dilution from 512
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g/mL down to 0.5
g/mL.

o Include Positive Control (Ciprofloxacin or Rifampicin) and Negative Control (Sterile Broth +
DMSO).

e Incubation:
o Bacteria: 37°C for 24 hours.
o Mycobacteria: 37°C for 7 days (use Alamar Blue dye for readout).

e Readout: MIC is the lowest concentration showing no visible growth (or no color change from
blue to pink in Alamar Blue assay).

Synthesis Workflow Diagram
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Pyrazine-2-carboxylic Acid C
(Aldehyde / EtOH / AcOH)

(Substituted/Unsubstituted)

Esterification
(MeOH / H2504)

Methyl Ester
Intermediate

Target Schiff Base
(Hydrazone)

Click to download full resolution via product page

Caption: Step-by-step synthetic pathway for generating pyrazine hydrazine Schiff bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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